molecular formula C19H19NO2 B5676803 6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B5676803
M. Wt: 293.4 g/mol
InChI Key: NDIHULUEHHAOBD-UHFFFAOYSA-N
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Description

6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a compound belonging to the class of dibenzoazepines. These compounds are characterized by a seven-membered ring containing nitrogen and are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be achieved through various methods. One notable method involves the intramolecular asymmetric reductive amination of bridged biaryl derivatives. This process uses an iridium catalyst to achieve high enantiocontrol (up to 97% ee) . Another approach involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed intramolecular cross-coupling reactions. This method is efficient and allows for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. It functions by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways .

Properties

IUPAC Name

6-(3-methylbutyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13(2)11-12-20-18(21)16-9-5-3-7-14(16)15-8-4-6-10-17(15)19(20)22/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIHULUEHHAOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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